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molecular formula C11H16ClNO3 B8277165 2-Amino-3-hydroxy-5-phenylpentanoic acid hydrochloride

2-Amino-3-hydroxy-5-phenylpentanoic acid hydrochloride

Cat. No. B8277165
M. Wt: 245.70 g/mol
InChI Key: MPIRUZFTUNPEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947722B2

Procedure details

Reaction was carried out in the same manner as in Example 27, except that 2.5 g of N-Boc-glycine methyl ester was used in place of 1-dimethylethyl-(2R)-(2,6-dichlorophenyl)-5-oxo-3-((1′R)-phenylethyl)tetrahydro-1H-1-imidazolecarboxylate to obtain 3.3 g of 2-(N-Boc-amino)-3-hydroxy-5-phenylpentanoic acid methyl ester as a white solid (yield: 78%). Further, 11.0 g of 2-(N-Boc-amino)-3-hydroxy-5-phenylpentanoic acid methyl ester was mixed with a 6 M hydrochloric acid, and the mixture was refluxed for 4 hours. Thereafter, the solvent was removed in reduced pressure to obtain 2-amino-3-hydroxy-5-phenylpentanoic acid hydrochloride. The retention time of the respective isomers was confirmed using the product. Further, the pH of the aqueous solution of the hydrochloride salt was adjusted to 6 to 7 by a 30% aqueous solution of sodium hydroxide to obtain 346 mg of 2-amino-3-hydroxy-5-phenylpentanoic acid as a white solid (yield: 53%).
Name
2-(N-Boc-amino)-3-hydroxy-5-phenylpentanoic acid methyl ester
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:23])[CH:4]([NH:15]C(OC(C)(C)C)=O)[CH:5]([OH:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[ClH:24]>>[ClH:24].[NH2:15][CH:4]([CH:5]([OH:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([OH:23])=[O:2] |f:2.3|

Inputs

Step One
Name
2-(N-Boc-amino)-3-hydroxy-5-phenylpentanoic acid methyl ester
Quantity
11 g
Type
reactant
Smiles
COC(C(C(CCC1=CC=CC=C1)O)NC(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed in reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)C(CCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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